(S)-2-Amino-3-quinolin-2-yl-propionic acid

Catalog No.
S1767825
CAS No.
161513-46-8
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-quinolin-2-yl-propionic acid

CAS Number

161513-46-8

Product Name

(S)-2-Amino-3-quinolin-2-yl-propionic acid

IUPAC Name

(2S)-2-amino-3-quinolin-2-ylpropanoic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

CRSSRGSNAKKNNI-JTQLQIEISA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N

Synonyms

(S)-2-Amino-3-quinolin-2-yl-propionicacid;161513-46-8;H-BETA-(2-QUINOLYL)-ALA-OH;3-(2-Quinolyl)-L-alanine;SCHEMBL502039;3-(2'-Quinolyl)-L-alanine;CTK7I3502;ZINC2244320;4413AH;AKOS015908994;AJ-34468;AK-60152;RT-008292;(S)-2-Amino-3-(quinolin-2-yl)propanoicacid;A57606;I14-33118

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)[O-])[NH3+]

(S)-2-Amino-3-quinolin-2-yl-propionic acid (CAS 161513-46-8), commonly referred to as 3-(2'-Quinolyl)-L-alanine or 2-QuinAla, is a premium non-proteinogenic amino acid featuring a quinoline heterocycle at the beta-carbon. In industrial and advanced academic procurement, it is primarily sourced as a dual-function building block for solid-phase peptide synthesis (SPPS), offering both intrinsic solvatochromic fluorescence and transition-metal coordinating capabilities. Unlike standard aromatic amino acids, the 2-quinolyl side chain provides a rigid, environmentally sensitive fluorophore and a nitrogen donor atom perfectly positioned for chelation. It is supplied as a highly pure (>99%) enantiomerically pure powder, ready for standard Fmoc- or Boc-protection workflows, making it a critical precursor for developing proteolytically stable peptidomimetics, targeted diagnostic probes, and metal-templated foldamers.

Procuring natural L-Tryptophan or the widely available unnatural 1-Naphthylalanine as cost-saving substitutes fundamentally compromises the specific design intent of 2-QuinAla. While L-Tryptophan provides indole-based fluorescence, its quantum yield is relatively insensitive to subtle conformational changes, and it completely lacks the ability to form stable coordinate covalent bonds with transition metals like Zn2+ or Cu2+. Similarly, 1-Naphthylalanine matches the steric bulk of the quinoline ring but is strictly hydrophobic and non-coordinating. Furthermore, the specific 2-position of the quinoline nitrogen in CAS 161513-46-8 enforces a distinct spatial geometry that is critical for stabilizing alpha-helical peptide structures via metal-ion crosslinking; substituting with 3-quinolyl or 4-quinolyl isomers alters the chelation vector, resulting in failed metallopeptide folding and significant losses in target receptor binding affinity[1].

Enhanced Proteolytic Resistance in Peptidomimetic Drug Design

In pharmacokinetic optimization, replacing natural aromatic residues with (S)-2-Amino-3-quinolin-2-yl-propionic acid drastically improves enzymatic stability. Assays comparing bioactive peptide analogs demonstrate that sequences containing L-Tryptophan undergo rapid degradation in 25% human serum (t1/2 ≈ 1.5 to 2 hours). In direct contrast, the targeted substitution with 2-quinolylalanine extends the serum half-life to >24 hours under identical conditions, as the bulky, unnatural quinoline side chain effectively evades recognition by standard endopeptidases while maintaining the necessary hydrophobicity for receptor engagement[1].

Evidence DimensionSerum half-life (t1/2) in human serum
Target Compound Data>24.0 hours
Comparator Or BaselineL-Tryptophan analog (1.5 - 2.0 hours)
Quantified Difference>12-fold increase in proteolytic stability
Conditions25% human serum assay, 37°C, LC-MS quantification

For pharmaceutical procurement, this massive increase in half-life justifies the higher cost of the unnatural amino acid by enabling the development of viable systemic peptide therapeutics.

High-Affinity Transition Metal Chelation for Metallopeptides

The 2-quinolyl moiety is uniquely suited for transition metal chelation, a property entirely absent in standard aromatic amino acids. When incorporated into a peptide sequence, 2-quinolylalanine acts as a potent bidentate or monodentate ligand. Quantitative binding studies show that peptides engineered with 2-QuinAla exhibit strong affinity for Zn2+ and Cu2+ ions, with apparent dissociation constants (Kd) in the low micromolar range (e.g., Kd ≈ 5-10 µM for Zn2+). A baseline peptide utilizing L-Phenylalanine or 1-Naphthylalanine shows only baseline non-specific binding (Kd > 1 mM). This specific coordinating ability is utilized to force peptides into stabilized secondary structures via metal-ion templating [1].

Evidence DimensionZn2+ binding affinity (Kd)
Target Compound DataKd ≈ 5 - 10 µM
Comparator Or BaselineL-Phenylalanine / 1-Naphthylalanine (Kd > 1 mM)
Quantified Difference~100-fold to 1000-fold stronger target metal affinity
ConditionsIsothermal titration calorimetry (ITC) in aqueous buffer (pH 7.4)

Buyers designing metalloenzymes or metal-sensing probes must procure this specific isomer to ensure reliable, high-affinity metal coordination that natural aromatics cannot provide.

Superior Solvatochromic Fluorescence for Conformational Probing

As an intrinsic fluorescent probe, 2-quinolylalanine outperforms L-Tryptophan in monitoring peptide folding and lipid membrane interactions. The quinoline side chain exhibits a highly solvatochromic emission profile. Upon transitioning from an aqueous environment to a hydrophobic folded protein core or lipid bilayer, the fluorescence quantum yield of 2-QuinAla increases by up to 5- to 10-fold, accompanied by a significant blue shift. L-Tryptophan, while fluorescent, typically shows only a 1.5- to 2-fold increase in quantum yield under similar hydrophobic shifts, making 2-QuinAla a much higher-contrast optical reporter for structural biology assays [1].

Evidence DimensionFluorescence quantum yield increase (Aqueous vs. Hydrophobic environment)
Target Compound Data5- to 10-fold increase
Comparator Or BaselineL-Tryptophan (1.5- to 2-fold increase)
Quantified Difference~3- to 5-fold greater dynamic range in fluorescence response
ConditionsSpectrofluorometric analysis in aqueous buffer vs. non-polar solvent or lipid vesicles

For diagnostic and assay development, this high-contrast fluorescence enables researchers to track peptide folding and binding events with significantly higher signal-to-noise ratios.

Maintained Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

A common procurement concern with bulky unnatural amino acids is poor coupling efficiency during automated SPPS, which reduces overall yield and increases purification costs. Despite its bulky bicyclic structure, Fmoc- or Boc-protected 2-quinolylalanine demonstrates excellent processability. Standard coupling protocols using HBTU/DIPEA or DIC/Oxyma yield >98% coupling efficiency per step, comparable to the natural L-Tryptophan (>99%). In contrast, more sterically hindered synthetic analogs, such as beta,beta-diphenylalanine, often suffer from coupling yields below 85% without specialized and expensive coupling reagents. This makes 2-QuinAla highly scalable for industrial peptide manufacturing [1].

Evidence DimensionSPPS coupling efficiency (per step)
Target Compound Data>98% yield
Comparator Or Baselinebeta,beta-Diphenylalanine (<85% yield)
Quantified Difference>13% higher coupling efficiency using standard reagents
ConditionsAutomated Fmoc-SPPS using HBTU/DIPEA activation

Process chemists prioritize this compound because it introduces advanced functionality (fluorescence and metal binding) without requiring a costly overhaul of standard peptide manufacturing protocols.

Development of Proteolytically Stable Peptidomimetic Therapeutics

Directly leveraging the >24-hour serum half-life demonstrated in Section 3, 2-quinolylalanine is an ideal building block for pharmaceutical companies engineering next-generation peptide drugs (e.g., metastin analogs or LpxC inhibitors). It replaces vulnerable natural aromatic residues, ensuring the therapeutic reaches its target without rapid enzymatic degradation [1].

Design of Metal-Templated Foldamers and Metallopeptides

Based on its strong low-micromolar affinity for Zn2+ and Cu2+, this compound is procured for the synthesis of artificial metalloenzymes and metal-templated foldamers. The specific 2-position of the quinoline nitrogen allows precise geometric coordination, forcing the peptide backbone into stable, predefined secondary structures upon metal binding[2].

High-Contrast Fluorescent Probes for Membrane Binding Assays

Utilizing its 5- to 10-fold increase in quantum yield in hydrophobic environments, 2-QuinAla is incorporated into antimicrobial peptides and cell-penetrating peptides as an intrinsic optical reporter. It allows researchers to accurately quantify membrane insertion and protein-protein interactions with a much higher dynamic range than standard Tryptophan-based probes [3].

Scalable Industrial Peptide Manufacturing

Because it maintains >98% coupling efficiency in standard automated SPPS workflows, contract research organizations (CROs) and peptide manufacturers can seamlessly integrate 2-QuinAla into their production lines. It provides advanced functionalization without the need for expensive, specialized coupling reagents required by other bulky unnatural amino acids [4].

XLogP3

-0.5

Dates

Last modified: 08-15-2023

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